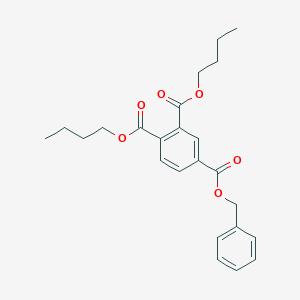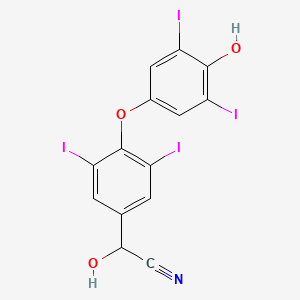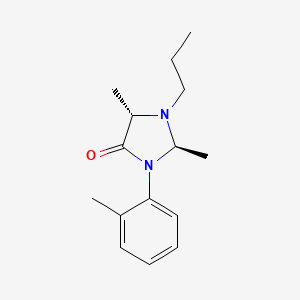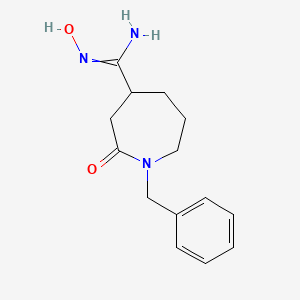
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate typically involves the esterification of benzene tricarboxylic acid derivatives with butyl alcohols under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polymer compounds.
Biology: Studying the effects of ester compounds on biological systems.
Industry: Used in the preparation of high-performance polymers and resins.
作用機序
The mechanism of action of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester groups. These ester groups can undergo hydrolysis to release carboxylic acids and alcohols, which can further interact with biological molecules. The compound’s benzene ring can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Dibutyl phthalate: A similar ester compound used as a plasticizer.
Diisobutyl phthalate: Another phthalate ester with similar applications.
1,4-Dibutyl Benzene-1,4-dicarboxylate: A related compound with similar ester groups.
Uniqueness
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C24H28O6 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
4-O-benzyl 1-O,2-O-dibutyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C24H28O6/c1-3-5-14-28-23(26)20-13-12-19(16-21(20)24(27)29-15-6-4-2)22(25)30-17-18-10-8-7-9-11-18/h7-13,16H,3-6,14-15,17H2,1-2H3 |
InChIキー |
KEYWIWAELFKIMT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)
![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)




![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)


![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
